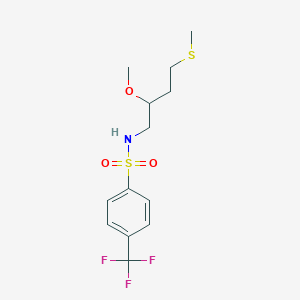

![molecular formula C12H6BrClN2S B2364326 5-(4-Bromophényl)-4-chlorothieno[2,3-d]pyrimidine CAS No. 406199-84-6](/img/structure/B2364326.png)

5-(4-Bromophényl)-4-chlorothieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

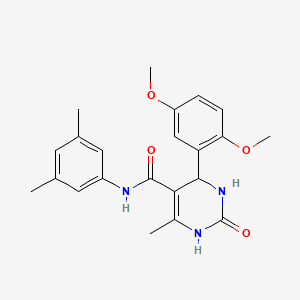

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group and a chlorine atom

Applications De Recherche Scientifique

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anticancer properties, as it can interact with specific molecular targets involved in cancer cell proliferation.

Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways.

Mécanisme D'action

Target of Action

Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein .

Mode of Action

For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .

Biochemical Pathways

Related compounds have been found to activate the bmp2/smad1 signaling pathway .

Result of Action

Related compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells .

Analyse Biochimique

Biochemical Properties

It is known that pyrimidine derivatives play a crucial role in various biochemical reactions .

Cellular Effects

It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine vary with different dosages in animal models .

Metabolic Pathways

Pyrimidines are ultimately catabolized to CO2, H2O, and urea

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine typically involves the following steps:

Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-bromophenyl group is coupled with the thieno[2,3-d]pyrimidine core in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acid derivatives.

Chlorination: Uses thionyl chloride or phosphorus pentachloride.

Substitution Reactions: Uses nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine or chlorine atoms .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine: This compound has similar structural features but includes an additional dichlorophenoxy group, which may alter its chemical and biological properties.

Pyridine Derivatives: Compounds such as pyridine and thienopyridine derivatives share some structural similarities and are also studied for their antimicrobial and antiviral activities

Uniqueness

5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.

Propriétés

IUPAC Name |

5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMAQOZPKMPEEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2364243.png)

![2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)

![2-Amino-3-(2-ethoxy-2-oxoethyl)benzo[d]thiazol-3-ium bromide](/img/structure/B2364249.png)

![N-[(4-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2364250.png)

![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

![2-[(Tert-butoxy)carbonyl]oxolane-2-carboxylic acid](/img/structure/B2364254.png)

![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)

![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)

![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)